molecular formula C7H11N3O2 B1276464 ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate CAS No. 895571-89-8

ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Cat. No. B1276464
CAS RN: 895571-89-8
M. Wt: 169.18 g/mol
InChI Key: CPKKCNCVCRTEJX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate is a compound that belongs to the class of organic compounds known as pyrazoles, which are characterized by a 5-membered ring structure containing two nitrogen atoms. While the specific compound this compound is not directly synthesized or characterized in the provided papers, related pyrazole derivatives and their synthesis methods are extensively discussed.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions or cyclocondensation processes. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding moderate to high yields . Similarly, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was synthesized by reacting specific pyrazole derivatives with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . The crystal structure is typically stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Theoretical calculations, including DFT, are used to predict and compare with experimental data, providing insights into the electronic properties of the molecules, such as HOMO/LUMO energies .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, annulation, and rearrangement reactions. For example, the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate involved a 3+2 annulation method . Another study described a novel acid-catalyzed rearrangement in the system involving ethyl acetoacetate . These reactions demonstrate the reactivity of pyrazole derivatives and their potential for chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like ethyl groups and amino groups can affect these properties. The antioxidant properties of these compounds can be evaluated through in vitro methods like DPPH and hydroxyl radical scavenging methods . Additionally, the electronic properties, as mentioned earlier, play a significant role in the reactivity and potential applications of these compounds in medicinal chemistry.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Synthesis of Derivatives and Antimicrobial Activity : Ethyl 2-(1H-pyrazol-1-yl)acetate was synthesized and further processed to create derivatives with notable antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibacterial agents (Asif et al., 2021).

Chemical Transformations and Synthesis of Novel Compounds

  • Novel Synthesis Processes : Research has demonstrated the synthesis of various novel compounds from ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate derivatives, highlighting their versatility in chemical synthesis. For instance, synthesis of pyrazolo[1,5-a]pyrimidines and thiazoles containing an antipyrine moiety demonstrates the compound's potential in creating diverse chemical structures (Abdelhamid & Afifi, 2010).

Antitumor Activity

  • Potential in Antitumor Applications : Certain derivatives of this compound have shown distinct inhibition of cancer cell proliferation, suggesting their potential utility in the development of novel anticancer therapies (Liu et al., 2018).

Catalyst-Free Synthesis

  • Catalyst-Free Combinatorial Library Synthesis : The compound has been used in a catalyst-free combinatorial library synthesis of novel derivatives, indicating its suitability for efficient and environmentally friendly chemical processes (Kumaravel & Vasuki, 2009).

Antimicrobial and Anticancer Properties

  • Novel Pyrazole Derivatives with Antimicrobial and Anticancer Agents : Derivatives synthesized from this compound have been found to possess significant antimicrobial and anticancer activities, broadening their potential application in pharmaceutical research (Hafez et al., 2016).

Biochemical Analysis

Biochemical Properties

Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyrazole derivatives, including this compound, have been shown to exhibit antibacterial, anti-inflammatory, and anticancer properties . The compound’s interaction with enzymes such as acetylcholinesterase (AchE) can inhibit its activity, leading to altered nerve impulse transmission . Additionally, this compound can form hydrogen bonds with neighboring molecules, facilitating intermolecular interactions that are crucial for its biological activity .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives can modulate oxidative stress levels by affecting the production of reactive oxygen species (ROS) and lipid peroxides . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function and survival. Furthermore, this compound has been shown to affect the activity of key signaling molecules, such as protein kinases, which play a crucial role in cell proliferation and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to specific enzyme active sites, inhibiting their activity and altering metabolic pathways . For instance, this compound can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine and altered nerve impulse transmission . Additionally, the compound’s ability to form hydrogen bonds with other molecules facilitates its binding interactions, enhancing its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased biological activity and potential toxicity . For example, at lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, the compound can cause adverse effects, including toxicity and altered cellular function . Understanding the dosage effects is essential for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can influence its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, impacting cellular metabolism and function . Understanding the metabolic pathways of the compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters and binding proteins. The compound can interact with specific transporters that facilitate its uptake and distribution within cells . Additionally, binding proteins can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is essential for predicting its pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can exert its biological effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

ethyl 2-(3-aminopyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKKCNCVCRTEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

895571-89-8
Record name ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

57.1 To a stirred, cooled (0° C.) solution of the 1.6 g 3-aminopyrazole in DMF under an argon atmosphere was added potassium tert-butylate. After 30 min. stirring at 0° C., ethyl iodoacetate was added in one portion. After 2 h stirring at 0° C., the ice bath was removed and stirring at r.t. was continued for 22 h. The mixture was concentrated in order to remove as much DMF as possible. The residue was taken up in EtOAc and washed with H2O. The aqueous phase was extracted with EtOAc. The combined organics were washed with H2O and brine, dried (MgSO4), filtered and concentrated. The crude product was purified by chromatography on silica using a gradient from cyclohexane to EtOAc in 40 min to give 366 mg (3-amino-pyrazol-1-yl)-acetic acid ethyl ester as viscous yellow oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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